molecular formula C13H21NO4 B12948673 1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate

Cat. No.: B12948673
M. Wt: 255.31 g/mol
InChI Key: GPPAGAAPHMQETP-ZKXNXJMVSA-N
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Description

1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and ethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of Substituents: The tert-butyl, methyl, and ethylidene groups are introduced through selective alkylation and acylation reactions. These steps often require specific catalysts and reaction conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl) 2-methyl (S,E)-4-ethylidenepyrrolidine-1,2-dicarboxylate: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, selectivity, and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4E)-4-ethylidenepyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-6-9-7-10(11(15)17-5)14(8-9)12(16)18-13(2,3)4/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m0/s1

InChI Key

GPPAGAAPHMQETP-ZKXNXJMVSA-N

Isomeric SMILES

C/C=C/1\C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC=C1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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